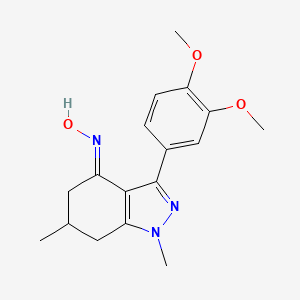
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole" is a complex molecule that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures and the use of various reagents and catalysts. For instance, the synthesis of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives involved a six-step procedure starting from 3,4-dimethoxyacetophenone . Similarly, chiral auxiliary-bearing isocyanides were used as synthons in the synthesis of strongly fluorescent oxazoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . Density functional theory (DFT) calculations have also been employed to predict molecular geometry and vibrational frequencies, which can be compared with experimental data for validation . These approaches could be applied to determine the molecular structure of "3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, 1-substituted-4-iminomethyl-1,2,3-triazoles can undergo molecular rearrangements under certain conditions . Additionally, the interaction of intermediates with different reagents can lead to the formation of a variety of heterocycles with potential anti-tumor properties . These findings suggest that the compound of interest may also participate in diverse chemical reactions, leading to novel derivatives with possible biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their nonlinear optical properties and molecular electrostatic potentials, have been theoretically predicted . Biological activities, including fungicidal, insecticidal, and anticancer activities, have been evaluated for some derivatives . The hypotensive activity of 2-substituted 5,6-dimethoxyindazoles has been reported, indicating the potential for cardiovascular applications . These studies provide a foundation for predicting the properties and potential uses of "3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole".
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 3-(3,4-Dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is used in the synthesis of various derivatives, including those with potential pharmaceutical applications. It is involved in dehydration and hydrogenation processes to form compounds like 3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, which are then modified further through N-acylation or S-methylation (Sucrow, Fehlauer, & Sandmann, 1977).
Photoreactions and Molecular Rearrangements
- Studies on N(2)-alkylated indazoles, a category to which 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole belongs, reveal interesting photoreactions. In diluted acidic solutions, these compounds undergo photoreactions leading to the formation of dihydroazepinones, providing insights into complex molecular rearrangements and potential applications in synthesis chemistry (Heinzelmann & Märky, 1973).
Anti-inflammatory Activity
- Derivatives of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole have been synthesized and shown to exhibit anti-inflammatory activity. This underscores their potential utility in pharmaceutical research and drug development (Labanauskas et al., 2001).
Applications in Dye Synthesis
- This compound has been involved in the synthesis of new heterocyclic green dyes, indicating its use in the field of materials science, particularly in the development of colorants with specific properties (Pordel, Beyramabadi, & Mohammadinejad, 2014).
Potential in Drug Synthesis
- It serves as a precursor in the synthesis of disease-modifying antirheumatic drugs, highlighting its significance in the development of novel therapeutic agents (Baba, Makino, Ohta, & Sohda, 1998).
Propiedades
IUPAC Name |
(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJFCSNOODCHT-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
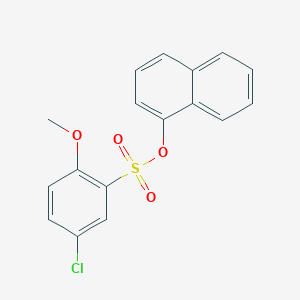


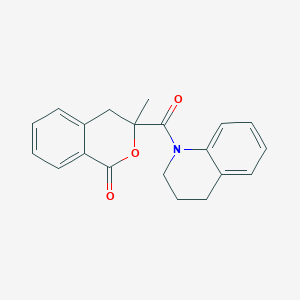
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
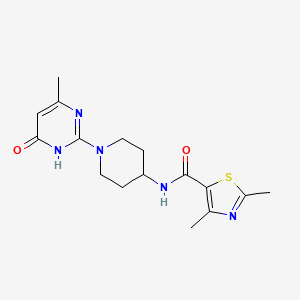
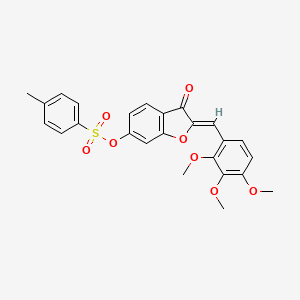
![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)